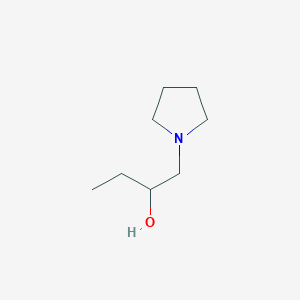
1-(Pyrrolidin-1-YL)butan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-YL)butan-2-OL is an organic compound that features a pyrrolidine ring attached to a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-YL)butan-2-OL can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with butan-2-one under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction and purification to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrrolidin-1-YL)butan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butan-2-one or butanoic acid, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
1-(Pyrrolidin-1-YL)butan-2-OL has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 1-(Pyrrolidin-1-YL)butan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog with a similar ring structure but lacking the butanol chain.
Butan-2-OL: A related compound with a similar alcohol group but without the pyrrolidine ring.
Prolinol: Another compound featuring a pyrrolidine ring, often used in asymmetric synthesis.
Uniqueness: 1-(Pyrrolidin-1-YL)butan-2-OL stands out due to its combined structural features, which confer unique chemical reactivity and potential applications. The presence of both the pyrrolidine ring and the butanol chain allows for versatile interactions and modifications, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
1-pyrrolidin-1-ylbutan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-9-5-3-4-6-9/h8,10H,2-7H2,1H3 |
Clé InChI |
FJRHRYPEAFRRON-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


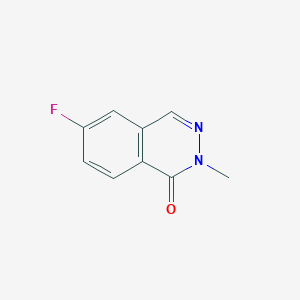

![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13220029.png)
![4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13220033.png)
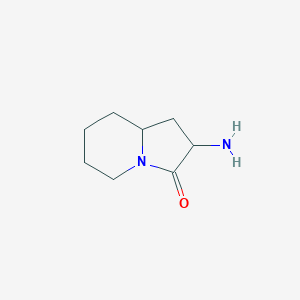
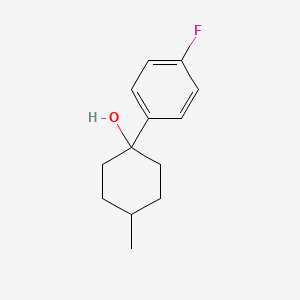
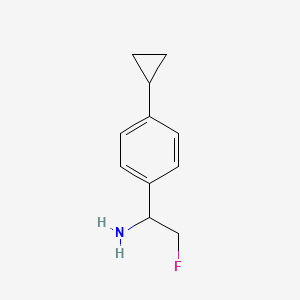

![2-[(3-Fluorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13220048.png)
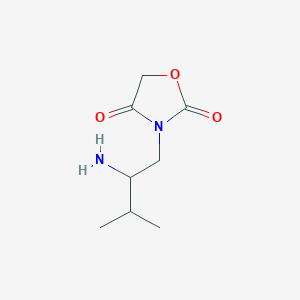
![N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13220072.png)
![tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B13220085.png)
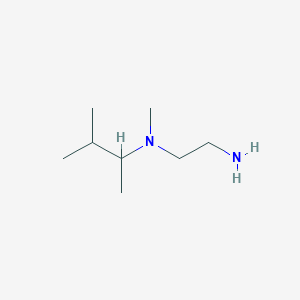
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)
